molecular formula C6H10O4 B031001 Dimethyl succinate CAS No. 106-65-0

Dimethyl succinate

Cat. No.: B031001
CAS No.: 106-65-0
M. Wt: 146.14 g/mol
InChI Key: MUXOBHXGJLMRAB-UHFFFAOYSA-N
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Description

Dimethyl succinate (CAS: 106-65-0) is a diester of succinic acid and methanol, with the molecular formula C₆H₁₀O₄ and a molecular weight of 146.14 g/mol. It is a colorless liquid with a pleasant, ethereal odor and is widely used as:

  • Flavoring agent in food and beverages (FEMA No. 2396) .
  • Intermediate in pharmaceuticals, agrochemicals, and biodegradable plastics .
  • Solvent for coatings and resins due to its low toxicity and biodegradability .

Its global market was valued at $100 million in 2023, projected to grow at a 6.5% CAGR through 2032, driven by demand in sustainable chemicals and pharmaceuticals .

Scientific Research Applications

Chemical Properties and Overview

Dimethyl succinate is a biodegradable ester derived from succinic acid. Its chemical formula is C6H10O4C_6H_{10}O_4, and it is characterized by low volatility and low odor, making it suitable for various applications. DMS is recognized for its role as an intermediate in the synthesis of numerous chemicals, including biodegradable plastics and pharmaceuticals .

Pharmaceutical Applications

DMS serves as an important intermediate in the pharmaceutical industry. It is utilized in the synthesis of active pharmaceutical ingredients (APIs) and excipients. Notably, DMS is involved in the production of calcium succinate, which has applications in dietary supplements and pharmaceuticals .

Case Study: Synthesis of Sedatives and Contraceptives

DMS has been used as a precursor in synthesizing sedatives and contraceptives. Research indicates that its unique chemical properties facilitate the formation of complex molecules required for these applications .

Food Industry Applications

In the food sector, DMS functions primarily as a flavoring agent and acidulant. It is also employed as a chelating agent and pH adjuster in various food products .

Data Table: Food Industry Uses of DMS

ApplicationFunctionExample Products
Flavoring AgentEnhances tasteBeverages, confections
AcidulantAdjusts aciditySauces, dressings
Chelating AgentBinds metal ionsProcessed foods

Cosmetic and Personal Care Products

DMS is widely used in cosmetics due to its emollient properties, which help to soften and smooth the skin. It also acts as a solvent for other cosmetic ingredients .

Case Study: Skin Conditioning Formulations

In skincare formulations, DMS has been shown to improve the texture and absorption of active ingredients, enhancing overall product efficacy .

Industrial Applications

DMS plays a crucial role in the production of polymers, paints, coatings, adhesives, and sealants. Its application in manufacturing biodegradable plastics positions it as a key player in developing sustainable materials .

Data Table: Industrial Applications of DMS

ApplicationFunctionExample Products
Polyurethane ProductionIntermediateFoam products
Paints & CoatingsAdditiveProtective coatings
Adhesives & SealantsBinderConstruction adhesives

Environmental Applications

As a biodegradable compound, DMS is increasingly recognized for its potential to replace traditional petrochemical-based products. Its use in creating biodegradable plastics is particularly noteworthy .

Case Study: Biodegradable Plastics

Research has demonstrated that DMS can be polymerized to create biodegradable materials that decompose more readily than conventional plastics, reducing environmental impact .

Research Insights

Recent studies have focused on optimizing the synthesis processes involving DMS to enhance yield and reduce environmental impact. For example, enzyme-catalyzed reactions using DMS have shown promise in producing polyhydroxyalkanoates (PHAs), which are valuable biopolymers with applications in medicine and packaging .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dimethyl Fumarate (DMF)

Structural Relationship :

  • Both are esters of dicarboxylic acids (succinic vs. fumaric acid).
  • Dimethyl succinate is the inactive analog of DMF, differing in the absence of a double bond in the carbon chain .

Functional Differences :

Property This compound Dimethyl Fumarate (DMF)
Biological Activity No therapeutic activity FDA-approved for multiple sclerosis (MS)
Mechanism N/A Activates Nrf2 pathway, reduces oxidative stress
Clinical Efficacy N/A 50% reduction in annual relapse rate (ARR) in MS patients vs. placebo

Diethyl Succinate (CAS: 123-25-1)

Structural Relationship :

  • Ethyl ester analog of this compound.

Property Comparison :

Property This compound Diethyl Succinate
Molecular Weight 146.14 g/mol 174.19 g/mol
Boiling Point 196–198°C 217–219°C
Applications Solvent for fruit flavors Plasticizer, solvent in perfumes

Diisopropyl Succinate

Pharmaceuticals

  • This compound: Used in drug synthesis (e.g., quinoline acylsulfonamides) .
  • Doxylamine Succinate : A sedative-antihistamine, structurally distinct due to the succinate salt formation with an amine .

Key Contrast :

  • This compound serves as a neutral intermediate , while doxylamine succinate is an active pharmaceutical ingredient (API) .

Biomarkers in Cancer

  • This compound: Elevated in urine of tumor-bearing mice and A549 lung cancer cells, proposed as a non-invasive biomarker .
  • 2-Butanone/Acetophenone: Also elevated in cancer models but excluded from biomarker lists due to non-specificity .

Data Table : VOC Levels in A549 Cells vs. Controls

Compound Fold Increase vs. Control Specificity for Cancer
This compound 2.5× High
2-Methylpyrazine Decreased Low

Market and Industrial Comparison

Market Growth Drivers

Compound Key Industries Market Trend (2023–2032)
This compound Pharma, Agrochemicals 6.5% CAGR
Diisopropyl Succinate Green Chemicals Emerging (no CAGR data)

Sustainability Profile

  • This compound : Biodegradable; aligns with EU REACH regulations for low environmental impact .

Research and Development Insights

  • This compound in Drug Delivery: Enhances solubility of hydrophobic drugs (e.g., kaempferol nanosuspensions) .
  • Succinate Derivatives in Energy : Research explores this compound as a precursor for bio-based polyesters (e.g., PBIS) .

Biological Activity

Dimethyl succinate (DMS), a diester of succinic acid, is a compound with diverse biological activities and potential therapeutic applications. This article explores its biological effects, mechanisms of action, and implications in various fields, supported by case studies and research findings.

Chemical Structure and Properties

This compound (C₆H₁₀O₄) is characterized by its two ester functional groups derived from succinic acid. Its structure allows for solubility in organic solvents and limited miscibility in water, influencing its biological interactions.

Biological Activity Overview

1. Metabolic Role:
DMS is involved in the tricarboxylic acid (TCA) cycle as a substrate for succinate dehydrogenase (SDH), a critical enzyme in cellular respiration. The modulation of SDH activity by metabolites like DMS can significantly impact energy production and metabolic pathways.

2. Immune Modulation:
Recent studies have highlighted the role of succinate and its derivatives, including DMS, in immune responses. Succinate accumulation has been linked to inflammation and immune cell activation, particularly in hypoxic conditions. DMS may influence cytokine production through SDH inhibition, thereby altering immune cell behavior.

DMS's biological activities are primarily mediated through its interaction with metabolic pathways:

  • Inhibition of Succinate Dehydrogenase: DMS can inhibit SDH, leading to altered succinate levels which influence reactive oxygen species (ROS) production and cellular signaling pathways related to inflammation and apoptosis .
  • Cytokine Production: Studies indicate that DMS can enhance the production of pro-inflammatory cytokines such as IL-1β and TNF-α in activated immune cells, suggesting a potential role in modulating inflammatory responses .

Case Studies

Case Study 1: Ischemia-Reperfusion Injury
A study investigated the effects of dimethyl malonate (DMM), a structural analog of DMS, on succinate accumulation during hemorrhagic shock in swine models. The results indicated that DMM reduced plasma succinate levels, contributing to improved physiological recovery post-resuscitation . This suggests that similar mechanisms may be applicable to DMS.

Case Study 2: Cancer Immunotherapy
Research has shown that succinate can stabilize hypoxia-inducible factor-1α (HIF-1α) in tumors, enhancing tumor growth and metastasis. Targeting SDH with compounds like DMS could potentially inhibit these processes, offering a novel approach to cancer treatment .

Data Tables

Biological Activity Mechanism Implications
Inhibition of SDHAlters energy metabolism; reduces ROSPotential therapeutic target for ischemia-reperfusion injury
Cytokine modulationEnhances IL-1β and TNF-α productionImplications for inflammatory diseases
Immune cell activationAffects dendritic cell functionPotential applications in cancer immunotherapy

Research Findings

  • Metabolic Implications: The inhibition of SDH by DMS leads to decreased ATP production but may also reduce oxidative stress under certain conditions .
  • Inflammatory Response: Elevated levels of succinate have been linked to chronic inflammation; thus, DMS could play a role in managing inflammatory diseases by modulating immune responses .
  • Toxicological Studies: Subchronic inhalation studies indicate that while DMS exhibits low toxicity, it can cause mild degeneration of olfactory epithelium at high concentrations .

Q & A

Q. What are the optimal methods for synthesizing dimethyl succinate with high purity in laboratory settings?

Basic
this compound is typically synthesized via esterification of succinic acid with methanol under acid catalysis. To ensure high purity, use stoichiometric excess of methanol (2.5:1 molar ratio to succinic acid) with concentrated sulfuric acid (1% v/v) as a catalyst. Reflux the mixture at 65–70°C for 6–8 hours. Post-reaction, neutralize with sodium bicarbonate, extract with dichloromethane, and purify via vacuum distillation (boiling point: 196–198°C). Confirm purity using GC-MS or NMR (proton peaks at δ 2.6–2.7 ppm for methylene groups and δ 3.6–3.7 ppm for methoxy groups) .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Basic
Key techniques include:

  • NMR : ¹H NMR (δ 2.6–2.7 ppm for -CH₂-; δ 3.6–3.7 ppm for -OCH₃) and ¹³C NMR (δ 29–31 ppm for CH₂; δ 51–52 ppm for OCH₃; δ 172–174 ppm for carbonyl).
  • FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O stretch) and ~1170 cm⁻¹ (C-O-C stretch).
  • GC-MS : Molecular ion at m/z 146 (C₆H₁₀O₄⁺) and fragmentation patterns for structural confirmation.
    For novel derivatives, combine with elemental analysis and X-ray crystallography .

Q. How can experimental design approaches optimize this compound’s role in polymer synthesis (e.g., PBS)?

Advanced
Use a full factorial design to evaluate parameters like monomer ratio (succinic acid: diol), catalyst type (e.g., titanium tetrabutoxide), and reaction temperature. For example, in PBS synthesis, varying this compound concentration (7–10 wt%), polymerization temperature (180–220°C), and catalyst loading (0.1–0.5 wt%) can optimize molecular weight (Mn) and polydispersity. Analyze via ANOVA to identify significant factors (e.g., temperature contributes 65% variance in Mn) .

Q. How should researchers address contradictions in reported reaction kinetics of this compound hydrolysis?

Advanced
Discrepancies often arise from solvent polarity, pH, or catalyst differences. To resolve:

Conduct controlled hydrolysis experiments under standardized conditions (e.g., aqueous HCl, 25°C).

Compare rate constants (k) using UV-Vis or HPLC to monitor succinic acid formation.

Apply Arrhenius or Eyring equations to model temperature dependence.

Cross-validate with computational methods (DFT for transition-state analysis). Reconcile data by identifying outliers or methodological biases (e.g., buffer interference) .

Q. What protocols ensure safe handling and disposal of this compound in laboratory environments?

Basic

  • Handling : Use PPE (gloves, goggles) in well-ventilated areas. Avoid inhalation (vapor pressure: 0.3 mmHg at 25°C).
  • Storage : Keep in sealed containers away from oxidizers.
  • Disposal : Neutralize with alkaline solutions (pH >10) to hydrolyze into succinic acid and methanol, then incinerate. Follow local regulations for organic waste .

Q. How can this compound be utilized in biomedical research, such as metabolic bypass studies?

Advanced
In Alzheimer’s models, this compound serves as a TCA cycle intermediate to bypass S-nitrosylation-induced metabolic blocks. Administer 10–50 µM concentrations to neuronal cultures and monitor ATP production (via luciferase assays) and synaptic marker recovery (e.g., PSD-95 immunostaining). Validate with Seahorse metabolic analyzers to quantify OCR (oxygen consumption rate) changes .

Q. What computational strategies model this compound’s interactions in solvent systems or enzyme binding?

Advanced

  • MD Simulations : Use GROMACS with OPLS-AA force fields to study solvation dynamics in polar solvents (e.g., water vs. DMSO).
  • Docking Studies : AutoDock Vina for predicting binding affinities to esterases (PDB: 1TQH).
  • QM/MM : Hybrid quantum mechanics/molecular mechanics to analyze hydrolysis transition states .

Q. How do environmental factors influence this compound’s stability and ecological impact?

Advanced
Assess soil mobility using log Koc (estimated 37), indicating high mobility. For biodegradation, conduct OECD 301F tests: Inoculate with activated sludge (30 mg/L) and monitor DOC removal over 28 days. For photolysis, expose to UV light (λ=254 nm) and track degradation via LC-MS. Report half-lives under varying pH and temperature .

Q. What mechanistic insights explain this compound’s reactivity in transesterification reactions?

Advanced
The reaction proceeds via nucleophilic acyl substitution. Use isotopic labeling (¹⁸O-methanol) and in situ IR to identify intermediates. Kinetic studies reveal a second-order dependence on methanol concentration when catalyzed by lipases (e.g., CAL-B). Compare activation energies (Ea) for acid vs. enzyme catalysis to elucidate rate-limiting steps .

Q. How can researchers enhance reproducibility in this compound-based experiments?

Advanced

  • Documentation : Detailed synthesis protocols (molar ratios, catalyst purity) and characterization data (spectra with baselines).
  • Controls : Include internal standards (e.g., methyl benzoate for GC-MS) and negative controls (no catalyst).
  • Data Sharing : Deposit raw data (HPLC chromatograms, NMR FIDs) in repositories like Zenodo. Follow FAIR principles .

Properties

IUPAC Name

dimethyl butanedioate
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InChI

InChI=1S/C6H10O4/c1-9-5(7)3-4-6(8)10-2/h3-4H2,1-2H3
Source PubChem
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InChI Key

MUXOBHXGJLMRAB-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)CCC(=O)OC
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Molecular Formula

C6H10O4
Record name DIMETHYL SUCCINATE
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DSSTOX Substance ID

DTXSID5025152
Record name Dimethyl succinate
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Molecular Weight

146.14 g/mol
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Physical Description

Dimethyl succinate is a colorless liquid. (USCG, 1999), Liquid, Colorless liquid that solidifies at room temperature (19.5 deg C); [HSDB], colourless to pale yellow liquid, solidifying in the cold with pleasant ethereal-winey, slightly fruity odour, Colorless liquid.
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Record name Butanedioic acid, 1,4-dimethyl ester
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Boiling Point

385.5 °F at 760 mmHg (NTP, 1992), 195.3 °C @ 760 MM HG, 195.00 to 197.00 °C. @ 760.00 mm Hg, 385.5 °F
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Flash Point

185 °F (NTP, 1992), 85.0 °F, 185 °F
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Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), SOL IN 120 PARTS WATER, 35 PARTS ALC, Slightly soluble in water, soluble in acetone, ethanol, very soluble in ethyl ether, 25000 mg/L @ 20 °C (exp), slightly soluble to soluble in water; slightly soluble in alcohol; miscible in oils, 1 mL in 1 mL 95% alcohol (in ethanol)
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Density

1.117 (USCG, 1999) - Denser than water; will sink, 1.1202 @ 18 °C/4 °C, 1.114-1.118, 1.117
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Record name Dimethyl succinate
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Vapor Pressure

0.3 mmHg at 68 °F (NTP, 1992), 0.3 [mmHg], 0.3 mmHg at 68 °F
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Mechanism of Action

Dibasic esters are a solvent mixture of dimethyl adipate; dimethyl glutarate, and dimethyl succinate used in the paint and coating industry. Subchronic inhalation toxicity studies have demonstrated that dibasic ester induce a mild degeneration of the olfactory, but not the respiratory, epithelium of the rat nasal cavity. Carboxylesterase-mediated hydrolysis of the individual dibasic esters is more efficient in olfactory than in respiratory mucosal homogenates. In the present study, an in vitro system of cultured rat nasal explants was utilized to determine if dibasic ester toxicity is dependent on a metabolic activation by nonspecific carboxylesterase. Explants from both the olfactory and the respiratory regions of the female rat nasal cavity were incubated for 2 hr in Williams' medium E containing 10-100 mM dimethyl adipate, dimethyl glutarate, or dimethyl succinate, dibasic ester caused a dose-related increase in nasal explant acid phosphatase release, a biochemical index of cytotoxicity. HPLC analysis demonstrated parallel increases in the carboxylesterase-mediated formation of monomethyl ester metabolites. Diacid metabolite production in the nasal explant system was not entirely concentration-dependent. Metabolite concentrations and acid phosphatase release were generally greater in olfactory than respiratory tissues. dibasic ester-induced cytotoxicity and acid metabolite production were markedly attenuated in nasal tissue excised from rats which were pretreated with bis(p-nitrophenyl)phosphate, a carboxylesterase inhibitor. This study presents a viable in vitro method for assessing organic ester cytotoxicity in the rat nasal cavity. It was shown that dibasic ester are weak nasal toxicants under the conditions of this system. It was further demonstrated that dibasic ester toxicity is dependent on a carboxylesterase-mediated activation. A similar mechanism was proposed for the nasal toxicity induced by other organic esters following inhalation exposure., Inhalation exposure of rats to dibasic esters revealed lesions of the nasal olfactory epithelium similar to those observed with other ester solvents. Female rats are more sensitive to these effects than are male rats. It has been proposed that carboxylesterase conversion of inhaled esters within nasal tissues to organic acids may be a critical biochemical step in converting these chemicals to toxic substances. These experiments measured the kinetic parameters Vmax, Km, Ksi, and V/K for the hydrolysis of the dibasic esters in the target nasal tissue, olfactory mucosa, and nontarget tissue, respiratory mucosa. It was determined that under the conditions of these experiments, diacid metabolites are not formed. Esterase activity was inhibited by pretreatment with bis p-nitrophenyl phosphate. Vmax values for the three dibasic esters were 5- to 13-fold greater in olfactory mucosa than respiratory mucosa for male or female rats. V/K values were 4- to 11-fold greater in olfactory mucosa than respiratory mucosa for male or female rats. V/K was similar between male and female olfactory mucosa when dimethyl glutarate was used as the substrate. With dimethyl succinate or dimethyl adipate as the substrate, V/K for female olfactory tissue was 0.5- or 2-fold that of males, respectively. Differences in V/K were mainly due to decreases in KM associated with increasing carbon chain length. Substrate inhibition was observed at dibasic ester concentrations greater than approximately 25 mM, which are unlikely to be achieved in vivo. These results lend further support to the hypothesis that organic acid accumulation in the target tissue, olfactory mucosa, plays a significant role in the pathogenesis of dibasic ester-induced nasal lesions. The mechanism nay be applicable to a wide range of inhaled esters.
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Color/Form

COLORLESS LIQ @ ROOM TEMP; SOLIDIFIES WHEN COLD

CAS No.

106-65-0
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Melting Point

67.1 °F (NTP, 1992), 19.5 °C, 19 °C, 67.1 °F
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Synthesis routes and methods I

Procedure details

3 500 g of electrolyte containing 9.4% of furan, 40% of dimethyl maleate, 1% of NaBr and 49.6% of methanol were electrolyzed at 19-24° C. using a current of 5 A until the charge input was 1.1 F with respect to dimethyl maleate (which corresponds to 2.4 F with respect to furan). The effluent contained the products, furan and dimethoxyfurans, in a ratio of 1.0:9.3, which corresponds to a conversion of 90%. The selectivity to dimethoxydihydrofuran/dimethoxytetrahydrofuran was 99%. Dimethyl maleate conversion was more than 99%. Tetramethyl butanetetracarboxylate and dimethyl succinate were formed in a ratio of 1:0.31 and tetramethyl butanetetracarboxylate and methoxysuccinic acid in a ratio of 1:1.15.
Name
dimethoxydihydrofuran dimethoxytetrahydrofuran
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0 (± 1) mol
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3
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500 g
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Name
dimethoxyfurans
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0 (± 1) mol
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Reaction Step Six

Synthesis routes and methods II

Procedure details

10 ml/hour of a solution of 1 mol of 5-methyl-tetrahydroisobenzofuran-1,3-dione and 2 mol of dimethyl maleate were pumped at 200° C. into the top of a trickle-phase reactor filled with 100 ml of catalyst in tablet form (5% by weight palladium-on-aluminium oxide). The conversion of the dimethyl maleate after passage through the reactor was 100%. No dimethyl fumarate could be detected in the product mixture leaving the reactor. 5-Methylisobenzofuran-1,3-dione and dimethyl succinate had been formed with selectivities of over 95% and over 97% respectively. The conversion of the dehydrogenation was 99.8%. The catalyst showed no signs of deactivation after 500 hours of operation.
Quantity
1 mol
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reactant
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2 mol
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[Compound]
Name
palladium-on-aluminium oxide
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0 (± 1) mol
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[Compound]
Name
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Quantity
100 mL
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

or dianilinodihydroterephthalic acids or the salts thereof, is characterised in that the suspension of the disodium salt of dimethyl succinylosuccinate, which suspension is obtained by condensation of dimethyl succinate in a 35-45 percent by weight solution of sodium methylate in methanol, is acidified, and the liberated dimethyl succinylosuccinate is condensed with at least 2 mols of a compound of the formula ##STR3## in which
Quantity
0 (± 1) mol
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Name
dianilinodihydroterephthalic acids
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Trifluoro(methyl)boranuide
Dimethyl succinate
Trifluoro(methyl)boranuide
Dimethyl succinate
Trifluoro(methyl)boranuide
Dimethyl succinate
Trifluoro(methyl)boranuide
Dimethyl succinate
Trifluoro(methyl)boranuide
Dimethyl succinate
Trifluoro(methyl)boranuide
Trifluoro(methyl)boranuide
Dimethyl succinate

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